![molecular formula C22H18ClN3O3 B2525131 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923114-07-2](/img/structure/B2525131.png)

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic molecule that is likely to possess biological activity due to the presence of the pyrido[3,2-d]pyrimidine core. This core is structurally related to the chromeno[2,3-d]pyrimidine and uracil derivatives mentioned in the provided papers, which have been reported to exhibit antibacterial, fungicidal, and anti-HIV properties, as well as antagonistic effects on the neuropeptide S receptor and antiallergic properties .

Synthesis Analysis

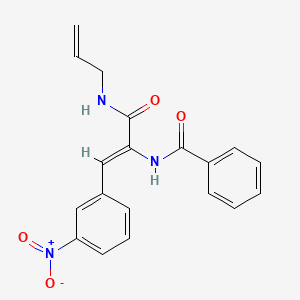

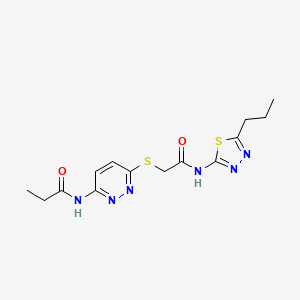

The synthesis of related compounds, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, has been achieved through various methods including reduction, cyclization of barbituric acid derivatives, and high-temperature condensation . A novel method has been proposed for the synthesis of these compounds from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, with reactions carried out by refluxing in acetic acid . Similarly, 1,3-bis(o-chlorobenzyl)pyrimidine-2,4-diones have been synthesized via a one-pot reaction involving 2,4-bis(trimethylsilyloxy)pyrimidines and o-chlorobenzyl chlorides in the presence of iodine . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

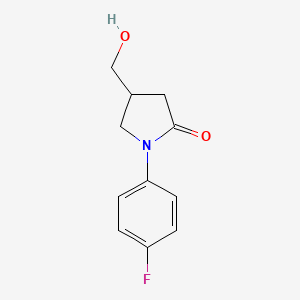

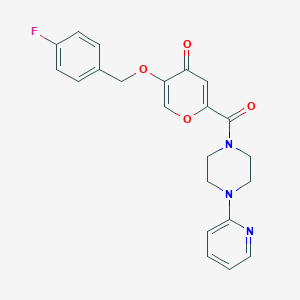

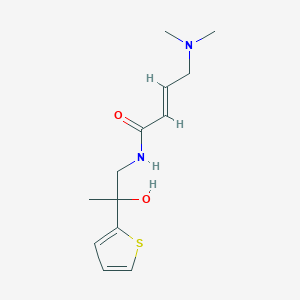

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrido[3,2-d]pyrimidine skeleton, which is a bicyclic system consisting of a pyridine ring fused to a pyrimidine ring. The compound also contains a 4-chlorobenzyl group and a 4-methoxybenzyl group attached to different positions on the pyrimidine ring. The presence of these substituents is expected to influence the electronic distribution and the overall three-dimensional conformation of the molecule, which in turn could affect its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The chlorobenzyl moiety could participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The methoxybenzyl group could be involved in electrophilic aromatic substitution reactions, given the electron-donating nature of the methoxy group. The pyrimidine core itself could undergo various reactions typical for heteroaromatic compounds, such as halogenation, alkylation, or sulfonation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly provided in the papers, we can infer that it is likely to be a crystalline solid based on the properties of structurally related compounds. The presence of aromatic rings suggests that it may have significant UV absorption, which could be utilized in spectroscopic characterization. The compound's solubility in organic solvents and water would be influenced by the substituents present, with the methoxy group increasing solubility in polar solvents and the chlorobenzyl group having the opposite effect. The melting point, boiling point, and stability of the compound would depend on the rigidity of the molecular structure and the strength of intermolecular interactions.

Scientific Research Applications

Unique Chlorine Effect in Synthesis

One study elaborates on the unique chlorine effect in the regioselective one-pot synthesis of 1-alkyl-/allyl-3-(o-chlorobenzyl) uracils, indicating the significance of chlorine in enhancing the synthesis process of related heterocyclic compounds. This synthesis process, notable for its efficiency and selectivity, could potentially apply to the synthesis and modification of the specified compound, underscoring its relevance in medicinal chemistry, particularly in antiviral research (Malik, Singh, & Kumar, 2006).

Nonlinear Optical Properties

Another study investigates the third-order nonlinear optical properties of novel styryl dyes, including pyrimidine derivatives. The findings reveal significant potential for these compounds in nonlinear optical materials, suggesting that derivatives of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might possess valuable optical and electronic properties for applications in optical devices and materials science (Shettigar et al., 2009).

Synthesis and Medicinal Applications

Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone, highlights the broad interest in developing new therapeutic agents. These studies imply the potential pharmaceutical applications of pyrido[3,2-d]pyrimidine derivatives in anti-inflammatory and analgesic treatments, suggesting a possible area of application for the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Computational Studies

The exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives through synthesis, structural, spectral, and computational analysis underscores the importance of these compounds in material science and drug design. Such studies demonstrate the value of detailed structural and electronic analysis in understanding the properties and potential applications of heterocyclic compounds, pointing to the relevance of research into compounds like 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in advancing our understanding of their chemical behavior and applications (Ashraf et al., 2019).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWFPBTONSNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)